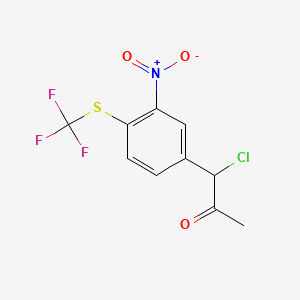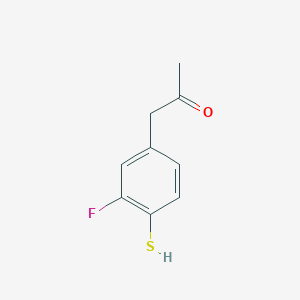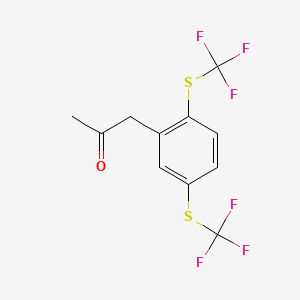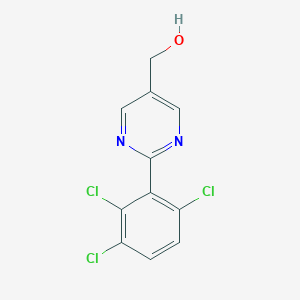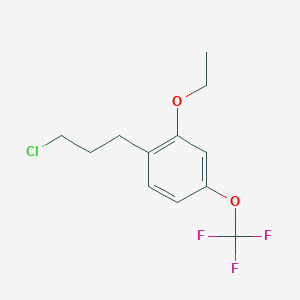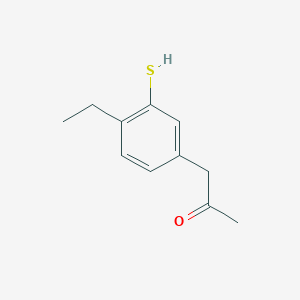
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one typically involves multiple steps. One common approach is to start with a suitable aromatic precursor, such as 2-bromomethyl-3-mercaptophenyl, and introduce the chloropropanone moiety through a series of reactions. The reaction conditions often involve the use of reagents like bromine, sulfur, and hydrogen chloride under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, thiolation, and chlorination, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to yield thiols.
Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or iodine for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce disulfides .
Scientific Research Applications
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Biological Studies: It can be used to study the interactions of bromomethyl and mercapto groups with biological molecules.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The mercapto group can participate in redox reactions, influencing cellular processes. The chloropropanone moiety can act as an electrophile, reacting with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)phenyl Compounds: These compounds share the bromomethyl group and exhibit similar reactivity in substitution reactions.
Mercaptophenyl Derivatives: Compounds with mercapto groups show similar redox behavior.
Chloropropanone Derivatives: These compounds have similar electrophilic properties due to the chloropropanone moiety
Uniqueness
1-(2-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is unique due to the combination of bromomethyl, mercapto, and chloropropanone groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10BrClOS |
|---|---|
Molecular Weight |
293.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9-7(4-8(13)6-12)2-1-3-10(9)14/h1-3,14H,4-6H2 |
InChI Key |
MACKVEFHWMEILS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)CBr)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


